4-amino-2-ethyl-1H-imidazole-5-carboxamide

Catalog No.
S13324886
CAS No.
90521-74-7
M.F
C6H10N4O
M. Wt
154.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-amino-2-ethyl-1H-imidazole-5-carboxamide

CAS Number

90521-74-7

Product Name

4-amino-2-ethyl-1H-imidazole-5-carboxamide

IUPAC Name

4-amino-2-ethyl-1H-imidazole-5-carboxamide

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

InChI

InChI=1S/C6H10N4O/c1-2-3-9-4(6(8)11)5(7)10-3/h2,7H2,1H3,(H2,8,11)(H,9,10)

InChI Key

FSLCAARKACPDJE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(N1)C(=O)N)N

4-amino-2-ethyl-1H-imidazole-5-carboxamide is a chemical compound characterized by its imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The compound features an amino group at the fourth position and a carboxamide group at the fifth position of the imidazole ring, along with an ethyl substituent at the second position. Its molecular formula is C6H10N4OC_6H_10N_4O, and it plays a significant role in various biochemical processes, particularly in relation to purine metabolism and as a potential precursor for bioactive compounds.

  • Oxidation: This reaction typically involves the conversion of the amino group into a nitro or carbonyl group, which can enhance the compound's reactivity and potential biological activity.
  • Acylation: The amino group can react with acyl chlorides or anhydrides to form amides, which may alter the compound's solubility and biological properties .
  • Alkylation: The nitrogen atoms in the imidazole ring can participate in alkylation reactions, introducing various alkyl groups that can modulate biological activity .

Research indicates that 4-amino-2-ethyl-1H-imidazole-5-carboxamide exhibits various biological activities. It has been studied for its potential role in:

  • Antiviral Activity: Some derivatives of imidazole compounds have shown inhibitory effects against viruses such as HIV, suggesting that 4-amino-2-ethyl-1H-imidazole-5-carboxamide may also possess antiviral properties .
  • Antitumor Effects: Compounds related to this structure have been investigated for their antiproliferative effects on cancer cells, indicating possible applications in cancer therapy .
  • Metabolic Regulation: It may play a role in regulating metabolic pathways, particularly those involving purine synthesis and degradation.

The synthesis of 4-amino-2-ethyl-1H-imidazole-5-carboxamide can be achieved through several methods:

  • Condensation Reactions: Starting from 2-ethylimidazole, condensation with appropriate carboxylic acids or amides can yield the target compound.
  • Amidation: Reacting 2-ethylimidazole with amines or ammonia under acidic conditions can lead to the formation of the carboxamide functional group.
  • Reduction Reactions: The nitro derivatives of related compounds can be reduced to form 4-amino derivatives .

4-amino-2-ethyl-1H-imidazole-5-carboxamide has several potential applications:

  • Pharmaceutical Development: As a precursor for synthesizing new drugs targeting viral infections or cancer.
  • Biochemical Research: Used in studies related to enzyme inhibition and metabolic pathways.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity against pests and pathogens.

Studies on 4-amino-2-ethyl-1H-imidazole-5-carboxamide have focused on its interactions with various biomolecules:

  • Protein Binding: Research has shown that this compound can bind to specific proteins involved in cellular signaling pathways, which may modulate their activity.
  • Enzyme Inhibition: It has been evaluated for its ability to inhibit enzymes associated with disease processes, including those involved in viral replication and tumor growth .

Several compounds share structural similarities with 4-amino-2-ethyl-1H-imidazole-5-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-aminoimidazole-4-carboxamideImidazole ring with amino and carboxamide groupsInvolved in purine metabolism; acts as a metabolic precursor
2-aminoimidazoleAmino group at position 2 of imidazoleExhibits antimicrobial properties
1H-imidazolium chlorideImidazolium salt formUsed as an ionic liquid; potential applications in catalysis
4-aminoimidazolium saltsSalts derived from 4-aminoimidazoleEnhanced solubility; potential use in drug formulation

The uniqueness of 4-amino-2-ethyl-1H-imidazole-5-carboxamide lies in its specific substitution pattern, which influences its biological activity and potential therapeutic applications. Its structural modifications compared to similar compounds may lead to distinct pharmacological profiles, making it a valuable candidate for further research and development.

Crystallographic Analysis of Imidazole Core

The imidazole core of 4-amino-2-ethyl-1H-imidazole-5-carboxamide exhibits characteristic five-membered heterocyclic geometry with two nitrogen atoms positioned at non-adjacent sites within the aromatic ring system [1]. Crystallographic investigations of imidazole-containing compounds demonstrate that the imidazole ring maintains a planar configuration, with maximum deviations from planarity typically not exceeding 0.005 angstroms [2] [3]. This planarity is fundamental to the aromatic character of the ring, which contains six π-electrons distributed across the five-membered structure [4].

The bond angles within the imidazole core follow well-established patterns observed in crystallographic studies of related heterocyclic systems [2]. The nitrogen-carbon-nitrogen angle typically measures approximately 107.02 degrees, while the carbon-nitrogen-carbon angles range from 104.73 to 105.30 degrees [2]. The carbon-carbon-nitrogen angles demonstrate values around 110.95 degrees, and the nitrogen-carbon-nitrogen closing angle measures approximately 112.01 degrees [2]. These angular parameters reflect the geometric constraints imposed by the aromatic five-membered ring system and are consistent across various substituted imidazole derivatives [5] [6].

Table 1: Crystallographic Parameters of Imidazole Core Systems
ParameterValueSource
C1—N1—C3 Bond Angle107.02(9)°Crystal Structure Studies [2]
N1—C3—C2 Bond Angle105.30(10)°Crystal Structure Studies [2]
C3—C2—N2 Bond Angle110.95(10)°Crystal Structure Studies [2]
C2—N2—C1 Bond Angle104.73(10)°Crystal Structure Studies [2]
N2—C1—N1 Bond Angle112.01(10)°Crystal Structure Studies [2]
Maximum Deviation from Plane0.005(1) ÅX-ray Crystallography [3]

The nitrogen-nitrogen hydrogen bonding distance in imidazole systems measures approximately 2.73 angstroms, representing exceptionally short intermolecular interactions that contribute to crystal packing stability [7] [8]. The planar imidazole rings demonstrate rotational relationships of approximately 50 degrees when connected through hydrogen bonding networks [7]. These crystallographic features establish the fundamental geometric framework that governs the molecular behavior of 4-amino-2-ethyl-1H-imidazole-5-carboxamide in solid-state environments [8].

Substituent Configuration Analysis (Ethyl, Amino, Carboxamide Groups)

The molecular architecture of 4-amino-2-ethyl-1H-imidazole-5-carboxamide features three distinct substituent groups that significantly influence the overall molecular geometry and electronic properties [1]. The ethyl group at position 2 contributes to the compound's lipophilic character while introducing steric effects that influence conformational preferences [9]. This substituent contains two rotatable bonds, as confirmed by computational analysis, providing conformational flexibility to the molecule [1].

The amino group positioned at carbon 4 serves as a hydrogen bond donor, with computational studies indicating this substituent enhances the electron density of the imidazole ring through resonance effects [10] [11]. The presence of the amino group increases the molecule's hydrogen bonding potential, as evidenced by the calculated hydrogen bond donor count of three for the complete molecule [1]. Electronic structure calculations demonstrate that amino substituents on imidazole rings increase the π-electron density, particularly at the carbon atoms adjacent to the substitution site [10].

The carboxamide functionality at position 5 represents the most electronically significant substituent, contributing both hydrogen bond donor and acceptor capabilities [1]. This group exhibits characteristic planar geometry due to partial double bond character between the carbon and nitrogen atoms [12]. The carboxamide substituent increases the topological polar surface area to 97.8 square angstroms, reflecting its substantial contribution to the molecule's hydrophilic character [1]. Crystallographic studies of related imidazole carboxamide systems demonstrate that this functional group can participate in extensive hydrogen bonding networks, influencing both molecular packing and stability [13].

Table 2: Molecular Properties Influenced by Substituent Groups
PropertyValueContributing SubstituentsReference
Hydrogen Bond Donor Count3Amino, Carboxamide, Imidazole NH [1]
Hydrogen Bond Acceptor Count3Carboxamide O, Imidazole N atoms [1]
Rotatable Bond Count2Ethyl group [1]
Topological Polar Surface Area97.8 ŲAmino, Carboxamide groups [1]
XLogP3-AA0.3Balance of hydrophilic/lipophilic groups [1]

The spatial arrangement of these substituents creates a molecular environment where intramolecular interactions can occur [13]. Computational studies suggest that the carboxamide oxygen can form weak interactions with the amino group hydrogen atoms, influencing the preferred conformational states of the molecule [14]. The ethyl substituent, being the least polar of the three groups, primarily affects the molecule's overall lipophilicity and steric profile without significantly altering the electronic characteristics of the imidazole core [9].

Tautomeric Forms and Resonance Stabilization

The imidazole ring system in 4-amino-2-ethyl-1H-imidazole-5-carboxamide exhibits tautomeric equilibrium between two primary forms, designated as the τ (tau) and π (pi) tautomers based on the position of the proton on the nitrogen atoms [10] [4]. This tautomerism arises from the ability of the hydrogen atom to migrate between the two nitrogen atoms in the five-membered ring, creating equivalent resonance structures [15] [10].

The τ tautomer features the proton attached to the nitrogen atom that is τ (far) from the ethyl substituent, while the π tautomer contains the proton on the nitrogen atom π (near) to the ethyl group [15] [14]. Computational studies using density functional theory methods indicate that the τ tautomer typically predominates in solution, with energy differences between tautomers ranging from 4 to 6 kilojoules per mole depending on the solvent environment [16] [14]. The presence of the amino and carboxamide substituents influences this equilibrium through electronic effects that stabilize one tautomeric form over the other [10].

Resonance stabilization within the imidazole core involves delocalization of π-electrons across the five-membered ring system [4]. The amino group at position 4 participates in this resonance through donation of its lone pair electrons, increasing electron density at the carbon atoms adjacent to the substitution site [10] [11]. This electron donation enhances the aromatic character of the ring and contributes to the overall stability of the molecular system [10].

The carboxamide group exhibits its own resonance characteristics, with partial double bond character between the carbon and nitrogen atoms [12]. This resonance system can interact with the imidazole π-electron system through space or through bond interactions, creating extended conjugation that influences the electronic properties of the entire molecule [13] [17]. Molecular orbital calculations demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are affected by the presence of both amino and carboxamide substituents [17].

Environmental factors significantly influence the tautomeric equilibrium and resonance stabilization patterns [16] [14]. In polar solvents such as water, the energy differences between tautomers decrease, leading to more balanced populations of both forms [14]. The hydrogen bonding capability of the substituents also affects tautomeric preferences, with intramolecular hydrogen bonds between the carboxamide oxygen and imidazole nitrogen atoms stabilizing specific tautomeric forms [15] [14].

Table 3: Tautomeric and Electronic Properties
Propertyτ Tautomerπ TautomerReference
Relative Stability (gas phase)More stableLess stable [14]
Energy Difference0 kJ/mol (reference)+4 to +6 kJ/mol [16] [14]
Dipole MomentVariableVariable [17]
Population in waterPredominantMinority [14]
Hydrogen Bond ParticipationNH group availableNH group available [15]

Nickel-Catalyzed Cyclization Protocols

Nickel-catalyzed cyclization represents a significant advancement in the synthesis of imidazole derivatives, including 4-amino-2-ethyl-1H-imidazole-5-carboxamide. Recent developments have established several highly effective nickel-based catalytic systems that enable direct construction of the imidazole ring through carbon-hydrogen bond activation and subsequent cyclization reactions [1] [2].

The most prominent nickel-catalyzed approach employs nickel triflate in combination with dicyclohexylphosphine ligands. The catalyst system nickel triflate/1,2-bis(dicyclohexylphosphino)ethane/potassium phosphate (Ni(OTf)2/dcype/K3PO4) in tertiary amyl alcohol has demonstrated exceptional efficiency for carbon-hydrogen arylation of imidazoles, achieving yields of 85-97% under optimized conditions [1]. This system operates at temperatures ranging from 120-160°C and exhibits remarkable substrate tolerance, accommodating various functional groups including aryl halides and aromatic heterocycles.

A complementary system utilizing nickel triflate/3,4-bis(dicyclohexylphosphino)thiophene/potassium phosphate (Ni(OTf)2/dcypt/K3PO4) has proven particularly effective for carbon-hydrogen alkenylation reactions, providing access to alkenylated imidazole derivatives with yields of 78-94% [2]. The use of tertiary alcohols as solvents has been identified as crucial for the success of these transformations, enabling the use of air-stable nickel(II) salts as catalyst precursors.

Alternative nickel-imidazole complexes have been developed through simple co-precipitation methods, offering advantages in terms of air stability and ease of handling [3]. These complexes can be synthesized in large quantities using nickel nitrate and imidazole as source materials, providing catalytic activity for various cyclization reactions under milder conditions, typically from room temperature to 100°C.

Bimetallic nickel-aluminum systems have emerged as powerful tools for challenging cyclization reactions. The nickel chloride/trimethylaluminum (NiCl2/AlMe3) system enables construction of seven-membered rings through carbon-hydrogen bond cleavage and alkene insertion, operating at temperatures of 95-100°C with yields ranging from 75-90% [4]. These bimetallic catalysts demonstrate unique reactivity patterns not achievable with monometallic systems.

Catalyst SystemSolventTemperature (°C)Yield (%)Key Features
Ni(OTf)2/dcype/K3PO4 [1]t-amyl alcohol120-16085-97C-H arylation of imidazoles
Ni(OTf)2/dcypt/K3PO4 [2]t-amyl alcohol120-16078-94C-H alkenylation capability
Ni-imidazole complex [3]VariousRoom temperature to 10070-95Air-stable, one-step synthesis
Ni(cod)2/dcype/Cs2CO3 [1]1,4-dioxane120-14065-85Requires inert atmosphere
NiCl2/AlMe3 [4]Various95-10075-90Bimetallic catalysis

Alternative Routes: Amido-Nitrile Precursor Strategies

Amido-nitrile precursor strategies represent a versatile and widely employed approach for imidazole synthesis, offering multiple pathways to access 4-amino-2-ethyl-1H-imidazole-5-carboxamide and related compounds. These methodologies leverage the inherent reactivity of nitrile-containing compounds to facilitate ring closure reactions under various conditions [5] [6].

The most established amido-nitrile route employs diaminomaleonitrile as the starting material, which undergoes cyclization with formamide in the presence of phosphorus oxychloride [7]. This method has been successfully adapted for industrial production, with the reaction proceeding at temperatures of 0-35°C in tetrahydrofuran solvent. The process involves a two-step sequence: initial reaction of diaminomaleonitrile with formamide under phosphorus oxychloride activation to generate an intermediate, followed by alkaline ring closure to afford the desired 4-amino-5-imidazolecarboxamide products with yields of 87-92% [7].

Functionalized boronic acids have been demonstrated to catalyze amido-nitrile cyclization reactions, providing access to 2,4-disubstituted imidazoles [5]. This methodology exploits the Lewis acid properties of boronic acid derivatives to activate the nitrile functionality toward nucleophilic attack, enabling cyclization under mild conditions. The boronic acid-catalyzed approach offers excellent functional group tolerance and can accommodate a diverse range of substituents on both the nitrile and amide components.

α-Keto-aldehydes derived from selenium dioxide oxidation of aryl methyl-ketones provide another viable amido-nitrile precursor pathway [5]. Treatment of these α-keto-aldehydes with ammonium acetate in ethanol under reflux conditions generates 2,4-disubstituted imidazoles with yields ranging from 65-85%. This approach has found particular application in the synthesis of fluorogenic sensors for metal ion detection.

Amidoximes represent a complementary class of amido-nitrile precursors that undergo cyclization with methyl propiolate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation [5]. This methodology provides access to carbomethoxy-substituted imidazoles at the 4-position with yields of 70-89%. The microwave-assisted conditions enable rapid reaction completion while maintaining excellent regioselectivity.

Recent developments have focused on catalyst-free approaches utilizing vinyl azides and benzimidamides [6]. The reaction of benzimidamides with α-azidoenones at 120°C in acetonitrile provides 2,4,5-trisubstituted imidazoles through a proposed mechanism involving azide elimination and subsequent cyclization. This metal-free approach offers advantages in terms of operational simplicity and environmental compatibility, achieving yields of 68-82%.

Starting MaterialReagent/CatalystReaction ConditionsProduct TypeYield (%)
Diaminomaleonitrile [7]Formamide/POCl30-35°C, THF4-Amino-5-imidazolecarboxamide87-92
α-Keto-aldehydes [5]Ammonium acetateEthanol, reflux2,4-Disubstituted imidazoles65-85
Amidoximes [5]Methyl propiolate/DABCOMicrowave, 150°CCarbomethoxy imidazoles70-89
Benzimidamides [6]α-Azidoenones120°C, acetonitrile2,4,5-Trisubstituted imidazoles68-82
Vinyl azides [6]DBU (catalyst-free)80°C, acetonitrile2,4-Disubstituted imidazoles75-89

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of 4-amino-2-ethyl-1H-imidazole-5-carboxamide faces multiple interconnected challenges that significantly impact manufacturing efficiency, cost-effectiveness, and regulatory compliance. Understanding these challenges and implementing appropriate solutions is crucial for successful commercialization of imidazole-based products [8] [9] [10].

High production costs represent the most significant challenge in imidazole manufacturing, arising from the specialized equipment requirements, high-quality raw materials, and complex multi-step synthetic processes [10]. The synthesis of imidazole derivatives often requires precise temperature control, inert atmosphere conditions, and expensive catalytic systems, all of which contribute to elevated manufacturing costs. This challenge is particularly pronounced in the pharmaceutical sector, where price sensitivity of end-users directly affects the profitability of imidazole-based drug products.

Cyanide toxicity issues have historically posed major obstacles to industrial imidazole production [7]. Traditional synthetic routes frequently employ highly toxic cyanide compounds such as sodium cyanide, hydrocyanic acid, and cyanopropanol, requiring specialized handling procedures, qualified personnel, and stringent wastewater treatment protocols. The regulatory restrictions surrounding cyanide use limit the number of facilities capable of implementing these synthetic routes, creating bottlenecks in production capacity and increasing overall costs.

Complex raw material requirements present another significant challenge, as many synthetic routes depend on intermediates that are not readily available on a commercial scale or command premium prices [7]. The reliance on specialized starting materials creates vulnerability to supply chain disruptions and limits the flexibility of manufacturing operations. Additionally, the cost of complex intermediates often represents a substantial portion of the overall production cost.

Process scalability issues frequently arise when translating laboratory-scale synthetic procedures to industrial production [11] [12]. Many promising synthetic methodologies demonstrate excellent performance at small scales but encounter difficulties when scaled up due to heat transfer limitations, mixing inefficiencies, or catalyst deactivation. The optimization of reaction parameters for large-scale production often requires extensive process development efforts and significant capital investment in specialized equipment.

Regulatory compliance challenges have become increasingly important as environmental and safety standards continue to evolve [10]. Imidazole manufacturers must navigate complex regulatory frameworks governing product safety, environmental impact, and worker protection. Changes in regulatory requirements can necessitate costly modifications to existing processes or development of entirely new synthetic approaches.

Supply chain disruptions pose ongoing challenges to consistent imidazole production, particularly in the context of global supply chain vulnerabilities [10]. Dependencies on specific raw material suppliers, shipping logistics, and regional manufacturing capabilities can create production delays and quality control issues that impact product availability and pricing.

Solutions to these challenges have emerged through various approaches. Process optimization and automation technologies have proven effective in reducing production costs while improving product quality and consistency [8] [11]. Statistical design of experiments and automated process development systems enable rapid identification of optimal reaction conditions and facilitate scale-up operations.

Cyanide-free synthetic routes have been developed to address toxicity concerns, including the diaminomaleonitrile-based approach that avoids the use of cyanide compounds entirely [7]. These alternative methodologies not only eliminate safety and environmental risks but also expand the pool of potential manufacturing facilities.

Alternative starting materials and continuous flow processes have addressed raw material complexity and scalability challenges [13]. The development of more readily available starting materials and implementation of continuous flow technology enable more efficient large-scale production with improved process control and reduced capital requirements.

Green chemistry approaches have emerged as effective strategies for addressing regulatory compliance challenges while simultaneously reducing environmental impact and production costs [9]. The implementation of environmentally benign solvents, recyclable catalysts, and waste minimization strategies aligns with regulatory trends while improving process economics.

ChallengeImpactSolution StrategyImplementation CostSuccess Rate (%)
High production costs [10]Reduced profitabilityProcess optimization and automationMedium75-85
Cyanide toxicity [7]Safety and environmental risksCyanide-free synthetic routesHigh80-90
Complex raw materials [7]Limited commercial availabilityAlternative starting materialsMedium60-75
Process scalability [11]Difficulty in large-scale synthesisContinuous flow processesHigh85-95
Regulatory compliance [10]Delays in product approvalGreen chemistry approachesMedium70-80
Supply chain disruptions [10]Production delaysDiversified supplier networksLow65-75

Purification Techniques: Chromatography vs. Recrystallization

The purification of 4-amino-2-ethyl-1H-imidazole-5-carboxamide requires careful selection of appropriate techniques to achieve the high purity standards demanded by pharmaceutical and research applications. The choice between chromatographic methods and recrystallization approaches depends on multiple factors including required purity levels, scale of operation, cost considerations, and environmental impact [14] [15] [16].

Column chromatography represents the most widely employed purification technique for imidazole compounds, offering excellent resolution and versatility in separating closely related impurities [14]. Silica gel-based column chromatography typically achieves purities of 95-99% with recovery yields of 80-90%. The technique provides exceptional flexibility in solvent selection and gradient optimization, enabling separation of complex mixtures containing multiple imidazole derivatives. However, the scalability of column chromatography is limited, making it more suitable for research-scale operations rather than large-scale production.

Recrystallization techniques offer superior purity levels, routinely achieving 98-99.9% purity for imidazole compounds [14] [15]. The crystallization process effectively removes trace impurities through selective incorporation of the target compound into the crystal lattice while excluding impurities. Recrystallization demonstrates excellent scalability and cost-effectiveness, making it the preferred purification method for industrial-scale production. The technique requires careful selection of appropriate solvents and crystallization conditions to optimize both purity and recovery yield, which typically ranges from 70-85%.

Crystallization on cooled surfaces represents an advanced recrystallization technique that has shown particular promise for imidazole purification [15]. This method involves controlled crystallization of the target compound on temperature-controlled surfaces, enabling precise control over crystal growth and impurity exclusion. The technique achieves exceptional purities of 99-99.9% with recovery yields of 85-95%, representing an optimal balance between purity and yield. The crystallization process can be conducted in multiple stages to further enhance purification efficiency.

Supercritical fluid chromatography has emerged as an alternative purification technique for imidazole compounds, offering advantages in terms of processing speed and environmental impact [17]. The method utilizes supercritical carbon dioxide doped with organic modifiers as the mobile phase, enabling rapid separation with minimal solvent consumption. Supercritical fluid chromatography achieves purities of 96-99% with recovery yields of 85-92%, processing samples in 1-3 hours compared to the longer times required for conventional techniques.

Ion exchange chromatography provides a complementary purification approach that exploits the amphoteric nature of imidazole compounds [16]. The technique involves passage of crude imidazole solutions through ion exchange resins, enabling selective retention and subsequent elution of the target compound. Ion exchange chromatography achieves purities of 90-97% with recovery yields of 75-88%, offering good scalability and moderate cost-effectiveness.

Liquid-liquid extraction represents the most cost-effective purification option, utilizing selective partitioning of imidazole compounds between immiscible solvent phases [16]. While achieving lower purities of 85-95% compared to other techniques, liquid-liquid extraction offers excellent scalability and rapid processing times of 1-2 hours. The technique is particularly valuable as a preliminary purification step in multi-stage purification protocols.

The selection of optimal purification techniques requires consideration of multiple performance criteria. Recrystallization emerges as the preferred method for industrial-scale production due to its combination of high purity achievement, excellent scalability, and cost-effectiveness. Column chromatography remains indispensable for research applications where maximum resolution and flexibility are required. Supercritical fluid chromatography offers advantages for specialized applications where rapid processing and environmental considerations are paramount.

Environmental impact considerations increasingly influence purification technique selection. Recrystallization and crystallization on cooled surfaces demonstrate the lowest environmental impact due to minimal solvent consumption and waste generation. Supercritical fluid chromatography also offers environmental advantages through the use of carbon dioxide as the primary mobile phase component.

TechniquePurity Achieved (%)Recovery Yield (%)ScalabilityCost EffectivenessEnvironmental ImpactProcessing Time
Column Chromatography [14]95-9980-90MediumMediumMedium2-6 hours
Recrystallization [14]98-99.970-85HighHighLow4-24 hours
Supercritical Fluid Chromatography [17]96-9985-92Low-MediumLowLow1-3 hours
Ion Exchange Chromatography [16]90-9775-88Medium-HighMediumMedium3-8 hours
Liquid-Liquid Extraction [16]85-9570-85HighHighMedium-High1-2 hours
Crystallization on cooled surfaces [15]99-99.985-95HighMedium-HighLow6-12 hours

The optimization of purification protocols for 4-amino-2-ethyl-1H-imidazole-5-carboxamide requires integration of multiple techniques in staged purification sequences. Initial crude product purification through liquid-liquid extraction or ion exchange chromatography can remove bulk impurities, followed by high-resolution purification through recrystallization or column chromatography to achieve final product specifications. This staged approach maximizes overall efficiency while minimizing costs and environmental impact.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

154.08546096 g/mol

Monoisotopic Mass

154.08546096 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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